molecular formula C10H12ClNO2 B069622 Ethyl 5-chloro-2-methylamino-benzoate CAS No. 172896-37-6

Ethyl 5-chloro-2-methylamino-benzoate

Cat. No.: B069622
CAS No.: 172896-37-6
M. Wt: 213.66 g/mol
InChI Key: BBMDKTYFSSAUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-2-methylamino-benzoate is an ester derivative of benzoic acid featuring a chlorine substituent at the 5-position, a methylamino group at the 2-position, and an ethyl ester moiety. The ethyl ester group may enhance lipophilicity compared to methyl esters, influencing solubility and metabolic stability. Similarly, the methylamino group could participate in hydrogen bonding, affecting molecular interactions and crystallinity .

Properties

IUPAC Name

ethyl 5-chloro-2-(methylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-6-7(11)4-5-9(8)12-2/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMDKTYFSSAUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453037
Record name Ethyl 5-chloro-2-methylamino-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172896-37-6
Record name Ethyl 5-chloro-2-methylamino-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 2-Amino-5-Chlorobenzoate (C₈H₈ClNO₂)
  • Key Features: Methyl ester, amino group at 2-position, chlorine at 5-position.
  • Properties : The molecule is nearly planar, with intramolecular N–H⋯O hydrogen bonds forming a six-membered ring, stabilizing the crystal structure .
  • Applications: Used as a pharmaceutical intermediate for quinazolinone derivatives, highlighting its role in medicinal chemistry .
Methyl 3-Amino-5-Chloro-2-Ethylbenzoate (C₁₀H₁₂ClNO₂)
  • Key Features: Ethyl substitution at the 2-position, amino group at 3-position.
  • Synthetic routes involve multi-step halogenation and esterification .
  • Applications : Intermediate for derivatives with modified bioactivity, such as kinase inhibitors .
Methyl 5-Chloro-2-Hydroxybenzoate (C₈H₇ClO₃)
  • Key Features: Hydroxyl group replaces methylamino at the 2-position.
  • Properties: The hydroxyl group enables stronger intermolecular hydrogen bonding (O–H⋯O), contrasting with N–H⋯O bonds in amino analogs. This affects solubility and thermal stability .
  • Applications: Potential use in agrochemicals or as a precursor for salicylate derivatives .
Methyl 5-Chloro-2-[2-[[(4-Nitrophenyl)Methyl]Amino]-2-Oxoethoxy]Benzoate (C₁₇H₁₅ClN₂O₆)
  • Key Features : Complex nitro-substituted side chain.
  • Properties : High molecular weight (378.8 g/mol) and logP (3) suggest increased lipophilicity and membrane permeability. The nitro group may enhance electron-withdrawing effects, altering reactivity .
  • Applications : Likely explored in drug design for targeted delivery due to its modular structure .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Applications
Ethyl 5-Chloro-2-Methylamino-Benzoate* C₁₀H₁₂ClNO₂ 213.66 Ethyl ester, methylamino, Cl N–H⋯O (predicted) Pharmaceutical intermediate
Methyl 2-Amino-5-Chlorobenzoate C₈H₈ClNO₂ 185.61 Methyl ester, amino, Cl Intramolecular N–H⋯O Quinazolinone synthesis
Methyl 3-Amino-5-Chloro-2-Ethylbenzoate C₁₀H₁₂ClNO₂ 213.66 Ethyl, amino, Cl Intermolecular N–H⋯O (inferred) Kinase inhibitor intermediates
Methyl 5-Chloro-2-Hydroxybenzoate C₈H₇ClO₃ 186.59 Methyl ester, hydroxyl, Cl O–H⋯O Agrochemical precursors
Nitro-Substituted Analog (ECHEMI) C₁₇H₁₅ClN₂O₆ 378.80 Nitro, amide, Cl N–H⋯O (inferred) Targeted drug delivery

*Predicted properties based on structural analogs.

Key Findings from Research

Substituent Position: The 2-methylamino group may enhance hydrogen bonding compared to 2-hydroxy or 2-amino analogs, influencing crystal packing and stability .

Synthetic Complexity : Ethyl-substituted analogs often require multi-step synthesis (e.g., halogenation, esterification), increasing production costs compared to simpler methyl esters .

Bioactivity: Amino and nitro groups correlate with enhanced pharmacological activity, as seen in intermediates for kinase inhibitors and antimicrobial agents .

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